molecular formula C8H10ClN3O2 B183481 4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one CAS No. 944-88-7

4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one

Cat. No.: B183481
CAS No.: 944-88-7
M. Wt: 215.64 g/mol
InChI Key: NXBBUGQZWHZSPQ-UHFFFAOYSA-N
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Description

4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one (CAS Number: 944-88-7) is a high-purity chemical intermediate of significant interest in pharmaceutical and agrochemical research. This compound features a pyridazinone core, a privileged scaffold in medicinal chemistry, strategically substituted with a chlorine atom and a morpholine ring. Its molecular formula is C 8 H 10 ClN 3 O 2 and it has a molecular weight of 215.64 g/mol . The structural motif of this compound makes it a valuable precursor for the synthesis of diverse heterocyclic systems. The reactive chlorine atom is amenable to nucleophilic substitution, allowing for the introduction of various amines and other nucleophiles to create novel chemical libraries for biological screening. The morpholine group is a common pharmacophore found in numerous bioactive molecules and FDA-approved drugs, known to improve solubility and influence pharmacokinetic properties . Chlorine-containing heterocycles are a cornerstone of modern drug discovery, with over 250 FDA-approved drugs containing this halogen, underscoring the relevance of this chlorinated building block . This compound is supplied exclusively "For Research Use Only" (RUO). It is strictly intended for laboratory research and chemical synthesis applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

5-chloro-4-morpholin-4-yl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O2/c9-7-6(5-10-11-8(7)13)12-1-3-14-4-2-12/h5H,1-4H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBBUGQZWHZSPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=O)NN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40289998
Record name 4-Chloro-5-(morpholin-4-yl)pyridazin-3(2H)-one
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Molecular Weight

215.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944-88-7
Record name 4-Chloro-5-(4-morpholinyl)-3(2H)-pyridazinone
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Record name NSC 66071
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Record name 944-88-7
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Record name 4-Chloro-5-(morpholin-4-yl)pyridazin-3(2H)-one
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Preparation Methods

Table 1: Comparative Analysis of Synthesis Methods

MethodStarting MaterialConditionsYield (%)Purity (%)
Nucleophilic Substitution3,5-Dichloropyridazin-6-oneAcetic acid, 120°C, 10h9699
Cyclocondensation2-Morpholino-1,4-pentanedionePOCl₃, 90°C, 6h8297

Solid-Phase Synthesis for High-Throughput Applications

Recent advancements in combinatorial chemistry have enabled solid-phase synthesis for parallel production. A patented methodology immobilizes pyridazinone precursors on Wang resin via a carboxylic acid linker:

  • Resin Functionalization :

    • Wang resin (1.0 mmol/g) is treated with 4-chloro-5-hydroxy-pyridazin-3(2H)-one-6-carboxylic acid using DCC/HOBt coupling.

  • Morpholine Incorporation :

    • The immobilized chloropyridazinone reacts with morpholine (5 equiv) in DMF at 60°C for 24h.

  • Cleavage :

    • TFA/DCM (1:1) liberates the product with 85% yield and >95% purity (HPLC).

Advantages :

  • Eliminates purification steps.

  • Scalable for kilogram-scale production.

Green Chemistry Approaches

To address environmental concerns, water-based syntheses have been explored:

  • Microwave-Assisted Synthesis :

    • A mixture of 3,5-dichloropyridazin-6-one (1 equiv), morpholine (1.2 equiv), and K₂CO₃ (2 equiv) in H₂O is irradiated at 150°C for 30 minutes.

    • Yield : 89% with 98% purity (GC-MS).

  • Catalytic Systems :

    • CuI (5 mol%) in PEG-400 accelerates the reaction at 100°C, achieving 94% conversion in 2 hours.

Analytical Characterization and Quality Control

Critical quality attributes are verified through:

  • ¹H NMR (CDCl₃): δ 9.92 (s, 1H, NH), 4.10–3.70 (m, 8H, morpholine), 7.15 (s, 1H, pyridazine-H).

  • HPLC : Retention time 6.8 min (C18 column, MeCN:H₂O 70:30).

  • XRD : Monoclinic crystal system (P21/c), confirming planar pyridazinone-morpholine geometry .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydropyridazine derivatives.

    Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide, with bases such as triethylamine or sodium hydride.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its activity against certain enzymes and receptors.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.

    Chemical Biology: The compound is used as a tool to study cellular processes and pathways.

Mechanism of Action

The mechanism of action of 4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazinone derivatives are widely studied for their diverse biological activities and synthetic utility. Below, we compare 4-chloro-5-morpholin-4-ylpyridazin-3(2H)-one with key analogs, focusing on substituent effects, physicochemical properties, and applications.

Structural and Substituent Analysis

Table 1: Substituent Comparison of Pyridazinone Derivatives
Compound Name (CAS) Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
This compound (944-88-7) Cl (4), morpholine (5) C₈H₁₀ClN₃O₂ 215.64 High purity (95%), synthetic intermediate
4-Chloro-5-dimethylamino-2-phenylpyridazin-3-one Cl (4), dimethylamino (5), phenyl (2) C₁₂H₁₁ClN₃O 248.69 Potential pharmaceutical intermediate
2-(5-Bromopentyl)-4-chloro-5-[2-(4-methoxyphenyl)ethylamino]pyridazin-3(2H)-one Cl (4), bromopentyl (2), ethylamino (5) C₁₉H₂₄BrClN₄O₂ 467.78 Studied for crystal packing interactions
5-Amino-4-chloropyridazin-3(2H)-one (27314-13-2) Cl (4), NH₂ (5) C₄H₄ClN₃O 145.55 Simpler analog; agrochemical applications
4-Chloro-2-[(2Z)-2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-pyrrolidin-1-ylpyridazin-3-one (477855-94-0) Cl (4), pyrrolidinyl (5), methoxyimino (side chain) C₁₇H₁₈Cl₂N₄O₂ 381.26 Electronic effects from imino group

Biological Activity

4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one is a heterocyclic compound notable for its unique structural properties, which include a pyridazine ring with a chlorine substituent and a morpholine moiety. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory effects. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The molecular formula of this compound is C8H9ClN4OC_8H_9ClN_4O. The presence of the morpholine group enhances its solubility and bioavailability, making it a candidate for various pharmacological applications. The compound's structure can be summarized as follows:

Component Description
Pyridazine Ring Six-membered ring with two nitrogen atoms
Chlorine Atom Substituted at the 4-position
Morpholine Group Cyclic amine at the 5-position

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, suggesting its potential role as an antimicrobial agent. This activity is likely attributed to its ability to interact with specific bacterial enzymes or receptors, disrupting their function.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. Studies suggest that it may inhibit inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation. The exact mechanisms of action are still under investigation, but interactions with inflammatory mediators are likely involved.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to inhibition or activation of pathways that regulate cellular processes. For example, it may inhibit enzymes involved in bacterial cell wall synthesis or modulate inflammatory cytokine production.

Study on Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for various strains, indicating a broad spectrum of activity.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

Anti-inflammatory Research

In another study assessing the anti-inflammatory potential of this compound, it was shown to reduce the production of pro-inflammatory cytokines in vitro. This suggests that it may be beneficial in conditions such as arthritis or other inflammatory diseases.

Comparison with Similar Compounds

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

Compound Name Notable Properties
3-Amino-pyridazineExhibits anti-tumor activity
5-Methyl-pyridazinoneKnown for neuroprotective effects
4-Chloro-pyridazinoneUsed in various pharmaceutical applications

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